molecular formula C28H29ClN4O2 B1427423 Ro 32-0432 hydrochloride CAS No. 1781828-85-0

Ro 32-0432 hydrochloride

Cat. No.: B1427423
CAS No.: 1781828-85-0
M. Wt: 489 g/mol
InChI Key: HSPRASOZRZDELU-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C. It exhibits a high degree of selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. This compound is known for its ability to prevent T-cell-driven chronic inflammatory responses in vivo .

Mechanism of Action

Target of Action

Ro 32-0432 (hydrochloride) is a selective cell-permeable protein kinase C inhibitor . It displays slight selectivity for conventional protein kinase C isoforms over calcium and atypical protein kinase C isoforms . The binding affinities for rat isoforms are 9, 28, 31, 37, and 108 nM for protein kinase C’s α, βΙ, βΙΙ, γ, and ε respectively .

Mode of Action

Ro 32-0432 (hydrochloride) interacts with its targets, the protein kinase C isoforms, by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins that would normally be activated by protein kinase C, thereby altering cellular signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by Ro 32-0432 (hydrochloride) is the protein kinase C signaling pathway . By inhibiting protein kinase C, Ro 32-0432 (hydrochloride) disrupts the normal signaling processes within the cell, which can lead to changes in cellular function .

Pharmacokinetics

It is known that ro 32-0432 (hydrochloride) is orally available , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The molecular and cellular effects of Ro 32-0432 (hydrochloride)'s action include the prevention of T-cell activation . By inhibiting protein kinase C, Ro 32-0432 (hydrochloride) can prevent the activation of T-cells, which play a key role in the immune response . This can result in the prevention of chronic inflammation .

Biochemical Analysis

Biochemical Properties

Ro 32-0432 (hydrochloride) interacts with several enzymes and proteins, primarily the PKC isoforms. The IC50 values of Ro 32-0432 (hydrochloride) for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . This indicates that Ro 32-0432 (hydrochloride) has a high affinity for these enzymes, effectively inhibiting their activity.

Cellular Effects

Ro 32-0432 (hydrochloride) has significant effects on various types of cells and cellular processes. It prevents T-cell activation, which has potential implications for chronic inflammatory and autoimmune diseases research . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ro 32-0432 (hydrochloride) exerts its effects at the molecular level primarily through its inhibition of PKC. It is an ATP-competitive inhibitor, meaning it competes with ATP for the binding site on PKC, thereby preventing the phosphorylation process that activates the enzyme .

Dosage Effects in Animal Models

In animal models, the effects of Ro 32-0432 (hydrochloride) can vary with different dosages. For example, it has been shown to inhibit subsequent phorbol ester-induced edema in rats when administered orally at doses of 10-50 mg/kg .

Metabolic Pathways

Ro 32-0432 (hydrochloride) is involved in the PKC signaling pathway, which plays a crucial role in several cellular processes including cell growth, differentiation, and apoptosis

Subcellular Localization

The subcellular localization of Ro 32-0432 (hydrochloride) is likely to be influenced by the distribution of PKC, as it is a PKC inhibitor. PKC is known to be present in various compartments within the cell, including the cytoplasm and the plasma membrane .

Preparation Methods

The synthesis of Ro 32-0432 hydrochloride involves several steps, including the formation of the bisindolylmaleimide core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bisindolylmaleimide core.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.

    Substitution: Substitution reactions are common for modifying the substituents on the indole rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ro 32-0432 hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the role of protein kinase C in various biochemical pathways.

    Biology: It is employed in cell biology to investigate the signaling pathways mediated by protein kinase C.

    Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects in diseases involving chronic inflammation and autoimmune responses.

    Industry: It is utilized in the development of new drugs targeting protein kinase C-related pathways.

Comparison with Similar Compounds

Ro 32-0432 hydrochloride is unique in its high selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. Similar compounds include:

This compound stands out due to its specific selectivity and potency, making it a valuable tool in research focused on protein kinase C.

Properties

IUPAC Name

3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPRASOZRZDELU-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 32-0432 hydrochloride
Reactant of Route 2
Reactant of Route 2
Ro 32-0432 hydrochloride
Reactant of Route 3
Ro 32-0432 hydrochloride
Reactant of Route 4
Ro 32-0432 hydrochloride
Reactant of Route 5
Reactant of Route 5
Ro 32-0432 hydrochloride
Reactant of Route 6
Reactant of Route 6
Ro 32-0432 hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Ro 32-0432 hydrochloride in the context of nicotine dependence?

A1: this compound exhibits its effects by inhibiting G-protein coupled receptor kinase-5 (GRK5) []. While the exact role of GRK5 in nicotine dependence requires further investigation, its inhibition by this compound effectively attenuated mecamylamine-induced nicotine withdrawal symptoms in mice []. This suggests that GRK5 plays a role in the development of nicotine dependence and its associated withdrawal syndrome.

Q2: What specific nicotine withdrawal symptoms were alleviated by this compound in the studies?

A2: The studies demonstrated that this compound administration significantly reduced the composite withdrawal severity score in mice [, ]. This score encompassed various behavioral indicators of withdrawal, including:

  • Paw licking []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.